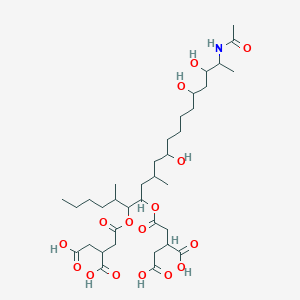
Fumonisin A1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fumonisin a1 belongs to the class of organic compounds known as fumonisins. These are diesters of propane-1, 2, 3-tricarboxylic acid (TCA) and similar long-chain aminopolyol backbones (for FB1: 2S-amino-12S, 16R-dimethyl-3S, 5R, 10R, 14S, 15R-pentahydroxyeicosane). Structurally, fumonisins resemble the sphingoid bases sphinganine (SA) and sphingosine (SO) to which TCA groups have been added at the C-14 and C-15 positions. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP).
科学的研究の応用
Detection and Quantification
Analytical Techniques
Recent advancements in analytical chemistry have facilitated the detection and quantification of FA1 in agricultural products. High-resolution liquid chromatography coupled with Orbitrap mass spectrometry has been employed to identify and quantify FA1 alongside its analogs (FA2 and FA3) in corn samples. This method provides high sensitivity and specificity, essential for monitoring mycotoxin levels in food supplies .
Case Study: Corn Contamination
A study conducted on corn samples revealed the presence of FA1, highlighting the need for regular monitoring in agricultural practices. The detection methods utilized not only confirmed the presence of FA1 but also established baseline contamination levels, which are crucial for regulatory purposes .
Toxicological Studies
Health Implications
FA1 is associated with various health risks, including hepatotoxicity and carcinogenicity. Research indicates that fumonisins disrupt sphingolipid metabolism, which can lead to cell death and other adverse effects in both humans and animals .
In Vitro Studies
In vitro studies have demonstrated that FA1 can inhibit ceramide synthase activity, leading to an accumulation of sphinganine and sphinganine-1-phosphate, which are biomarkers for fumonisin exposure. These findings suggest that exposure to FA1 may contribute to the development of diseases such as esophageal cancer .
Remediation Strategies
Enzymatic Degradation
One promising area of research involves the use of enzymes for the degradation of fumonisins, including FA1. Enzymes such as FB1 hydr have shown efficacy in degrading fumonisins in contaminated matrices, including corn and animal feed. This enzymatic approach is advantageous as it minimizes the formation of harmful by-products compared to chemical degradation methods .
Case Study: Enzyme Efficacy
In a controlled study, FB1 hydr was able to degrade FA1 effectively under various pH conditions (pH 5-8) and temperatures (37ºC to 90ºC). The enzyme maintained its activity across these varying conditions, indicating its potential for practical applications in food safety management .
Agricultural Implications
Impact on Livestock
FA1 contamination poses significant risks not only to human health but also to livestock. The presence of fumonisins in animal feed can result in reduced growth rates and increased mortality rates among livestock. Therefore, understanding the levels of FA1 in feed is critical for ensuring animal health and productivity.
Regulatory Framework
Given the health risks associated with fumonisin contamination, regulatory agencies worldwide have established guidelines for permissible levels of fumonisins in food products. Continuous monitoring and research into effective remediation strategies are essential components of these regulatory frameworks.
Summary Table: Key Findings on this compound
| Aspect | Details |
|---|---|
| Detection Method | High-resolution liquid chromatography with Orbitrap mass spectrometry |
| Health Risks | Hepatotoxicity, carcinogenicity |
| Toxicological Mechanism | Inhibition of ceramide synthase; disruption of sphingolipid metabolism |
| Remediation Strategy | Enzymatic degradation using FB1 hydr |
| Regulatory Status | Guidelines established by various health authorities |
特性
CAS番号 |
117415-48-2 |
|---|---|
分子式 |
C36H61NO16 |
分子量 |
763.9 g/mol |
IUPAC名 |
(2R)-2-[2-[(5R,6R,7S,9S,11R,16S,18R,19R)-19-acetamido-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,16,18-trihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C36H61NO16/c1-6-7-10-21(3)34(53-33(47)18-25(36(50)51)16-31(44)45)29(52-32(46)17-24(35(48)49)15-30(42)43)14-20(2)13-26(39)11-8-9-12-27(40)19-28(41)22(4)37-23(5)38/h20-22,24-29,34,39-41H,6-19H2,1-5H3,(H,37,38)(H,42,43)(H,44,45)(H,48,49)(H,50,51)/t20-,21+,22+,24+,25+,26+,27-,28+,29-,34+/m0/s1 |
InChIキー |
ADACAMXIRQREOB-XUJMDKETSA-N |
SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)NC(=O)C)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
異性体SMILES |
CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)C[C@@H](CCCC[C@@H](C[C@H]([C@@H](C)NC(=O)C)O)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O |
正規SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)NC(=O)C)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Key on ui other cas no. |
117415-48-2 |
同義語 |
fumonisin A1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















